5-Bromo-2-(3-ethylureido)isonicotinamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H11BrN4O2 |
|---|---|
Molecular Weight |
287.11 g/mol |
IUPAC Name |
5-bromo-2-(ethylcarbamoylamino)pyridine-4-carboxamide |
InChI |
InChI=1S/C9H11BrN4O2/c1-2-12-9(16)14-7-3-5(8(11)15)6(10)4-13-7/h3-4H,2H2,1H3,(H2,11,15)(H2,12,13,14,16) |
InChI Key |
KAWNQUVEXZRMHM-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)NC1=NC=C(C(=C1)C(=O)N)Br |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modification Strategies
De Novo Synthesis of 5-Bromo-2-(3-ethylureido)isonicotinamide
The construction of the target molecule from basic precursors requires a strategic approach to ensure efficiency and purity.
A retrosynthetic analysis of this compound identifies the most logical disconnections to reveal plausible starting materials. The primary disconnection points are the C-N bonds of the urea (B33335) and amide functionalities.
Disconnection 1 (Urea C-N bond): The urea linkage can be disconnected to reveal 2-amino-5-bromoisonicotinamide and ethyl isocyanate. This is a common and reliable method for urea formation.
Disconnection 2 (Amide C-N bond): The primary amide can be disconnected to its corresponding carboxylic acid, 2-(3-ethylureido)-5-bromoisonicotinic acid.
Following this logic, a plausible forward synthesis begins with a suitable brominated pyridine (B92270) precursor, such as 2-amino-5-bromopyridine (B118841). This key precursor can then be elaborated through a series of steps to introduce the required functionalities at positions 2 and 4. The synthesis would involve the formation of the isonicotinamide (B137802) core followed by the introduction of the ethylureido group. A key intermediate in this proposed pathway is 2-amino-5-bromoisonicotinic acid .
Start with a commercially available 5-bromopyridine derivative.
Introduce an amino group at the 2-position.
Introduce a carboxyl group (or a precursor) at the 4-position.
React the 2-amino group with ethyl isocyanate to form the ethylureido moiety.
Convert the carboxylic acid at the 4-position into the primary amide (isonicotinamide).
Achieving high yield and purity is critical. The key step in the proposed synthesis, the reaction of a 2-amino-5-bromopyridine intermediate with ethyl isocyanate, requires careful optimization. Variables such as solvent, temperature, and reaction time significantly impact the outcome. General principles of reaction optimization are crucial for maximizing the efficiency of synthetic protocols. researchgate.net
A systematic approach, often involving a Design of Experiments (DoE) methodology, can be employed. The table below illustrates a hypothetical optimization study for the urea formation step.
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 1 | DCM | 25 | 12 | 65 | 90 |
| 2 | THF | 25 | 12 | 78 | 94 |
| 3 | DMF | 25 | 12 | 72 | 88 |
| 4 | THF | 0 | 24 | 85 | 97 |
| 5 | THF | 50 | 6 | 75 | 85 |
Data is hypothetical and for illustrative purposes only.
Based on these illustrative results, conducting the reaction in Tetrahydrofuran (THF) at 0°C for 24 hours provides the optimal balance of yield and purity.
Transitioning a synthesis from milligram to gram scale for extensive research applications presents several challenges.
Purification: Laboratory-scale purification often relies on column chromatography, which is impractical for large quantities. Developing robust crystallization or precipitation methods is essential for scalable purification.
Reagent Cost and Availability: The cost and availability of starting materials and reagents become significant factors at a larger scale.
Thermal Management: Exothermic reactions that are easily controlled in small flasks can pose a significant hazard on a larger scale. Proper cooling and monitoring are critical.
Flow Chemistry: Modern flow chemistry techniques can mitigate many scalability issues. nih.gov By pumping reagents through heated or cooled tubes, reactions can be performed safely and efficiently on a continuous basis, offering precise control over reaction parameters and simplifying scale-up. nih.gov
Design and Synthesis of Analogs for Structure-Activity Relationship (SAR) Studies
SAR studies are fundamental to understanding how chemical structure relates to biological activity. The design and synthesis of analogs of this compound are key to these investigations.
The rational design of analogs involves systematically modifying specific parts of the molecule to probe interactions with a biological target. mdpi.comnih.gov The structure of this compound offers several key regions for modification.
The Ethyl Group: This hydrophobic moiety can be altered to explore the size and nature of a corresponding binding pocket. Replacing it with different alkyl chains (methyl, propyl, isopropyl) or cyclic groups (cyclopropyl, cyclohexyl) can provide valuable SAR data.
The Bromine Atom: This substituent can be replaced with other halogens (Cl, F) to modulate electronic properties or with small alkyl groups (methyl) to probe steric tolerance.
The Pyridine Ring: The nitrogen atom's position can be moved to create isomeric scaffolds (e.g., nicotinamide (B372718) or picolinamide (B142947) analogs) to assess the importance of its hydrogen bonding capability.
The Urea and Amide Linkers: The NH groups are critical hydrogen bond donors. Their environment can be modified by introducing substituents or altering the linker length to optimize binding interactions. mdpi.com
The following table outlines potential analog designs based on these modification points.
| Modification Region | Original Group | Proposed Analogs | Rationale |
|---|---|---|---|
| Urea Substituent | Ethyl | Methyl, Isopropyl, Cyclopropyl, Phenyl | Probe size and nature of hydrophobic pocket. |
| Pyridine C5-Substituent | Bromo | Chloro, Fluoro, Methyl, Cyano | Modulate electronics and steric interactions. |
| Core Scaffold | Isonicotinamide | Nicotinamide, Picolinamide | Investigate importance of hydrogen bond vector. |
To efficiently explore the SAR, generating a library of analogs is necessary. Parallel synthesis is a powerful tool for this purpose, allowing for the rapid creation of numerous compounds simultaneously. spirochem.combioduro.com This technique is a cornerstone of modern medicinal chemistry. spirochem.com
A typical workflow for generating a library of this compound analogs would involve:
Scaffold Synthesis: A common intermediate, such as 2-amino-5-bromoisonicotinamide, is synthesized on a larger scale.
Library Generation: The intermediate is distributed into an array of reaction vessels, such as a 96-well plate. nih.gov
Diversification: A diverse set of building blocks (e.g., various isocyanates or sulfonyl chlorides) is added to the individual wells. bioduro.com
Reaction and Workup: The reactions are run in parallel, followed by high-throughput purification methods, often using automated liquid handling systems. uniroma1.it
This approach enables the rapid generation of a focused compound library, which is crucial for identifying initial hits and subsequent lead optimization in drug discovery programs. spirochem.comnih.gov
Derivatization for Advanced Chemical Biology Probes
The isonicotinamide scaffold, a core component of this compound, is a versatile platform for the development of chemical biology probes. While specific derivatization of this compound for this purpose has not been extensively reported, the general strategies applied to related isonicotinamide derivatives are highly relevant. These modifications are crucial for enabling the study of biological processes, such as in vivo imaging and target identification.
Introduction of Bioorthogonal Handles
Bioorthogonal handles are chemical functionalities that can be selectively reacted with a probe or tag in a biological system without interfering with native biochemical processes. The introduction of such handles onto the this compound structure would enable its use in a variety of chemical biology applications, including pull-down assays for target identification and fluorescence imaging for localization studies.
Commonly employed bioorthogonal handles that could be incorporated into the structure include:
Alkynes and Azides: These groups can undergo a highly specific and efficient copper-catalyzed or strain-promoted azide-alkyne cycloaddition, commonly known as "click chemistry." An alkyne or azide (B81097) could be introduced, for example, on the ethyl group of the ureido moiety or as a substituent on the pyridine ring, provided it does not interfere with the compound's primary activity.
Tetrazines and Dienophiles: The inverse-electron-demand Diels-Alder reaction between a tetrazine and a strained alkene or alkyne is another powerful bioorthogonal ligation strategy known for its rapid kinetics.
Haloalkane Tags: These can be specifically labeled with fluorescent proteins in living cells, offering a method for visualizing the distribution of the compound.
The synthetic strategy for introducing these handles would likely involve the use of a derivatized starting material, for instance, a modified ethyl isocyanate bearing the bioorthogonal group.
| Bioorthogonal Handle | Ligation Chemistry | Potential Incorporation Site |
| Terminal Alkyne | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Ethyl group of the ureido moiety |
| Azide | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Pyridine ring (if synthesis allows) |
| Tetrazine | Inverse-Electron-Demand Diels-Alder | Derivatized ethyl isocyanate |
| Haloalkane Tag | Covalent labeling with HaloTag protein | Functionalized side chain |
Synthesis of Radiolabeled Analogs for Research Tracing
Radiolabeling of small molecules is a critical technique for in vivo imaging using Positron Emission Tomography (PET), enabling the non-invasive study of drug distribution and target engagement. The isonicotinamide scaffold has been successfully radiolabeled with positron-emitting isotopes, such as Fluorine-18 (¹⁸F) and Carbon-11 (¹¹C), for the development of PET tracers. nih.gov
Strategies for Radiolabeling:
¹⁸F-Labeling: Fluorine-18 is a commonly used PET isotope due to its favorable half-life (109.8 min) and low positron energy. The introduction of ¹⁸F onto the isonicotinamide ring can be achieved through nucleophilic aromatic substitution (SₙAr) on an appropriate precursor. For this compound, a potential precursor could be a nitro- or trimethylammonium-substituted analog at a position amenable to fluorination. For instance, a 5-nitro-2-(3-ethylureido)isonicotinamide precursor could potentially be used to synthesize a 5-[¹⁸F]fluoro-2-(3-ethylureido)isonicotinamide analog. The development of ¹⁸F-labeled PARP-1 inhibitors has demonstrated the feasibility of labeling complex benzimidazole (B57391) carboxamides. nih.gov
¹¹C-Labeling: Carbon-11 (t½ = 20.4 min) can be incorporated via methylation of a suitable precursor. For the target compound, the ethyl group of the ureido moiety could be a site for ¹¹C-labeling. This would involve the synthesis of a des-ethyl precursor (forming a primary urea) and subsequent methylation using [¹¹C]methyl iodide or [¹¹C]methyl triflate. The radiosynthesis of [¹¹C]CH₃I is a well-established process. semanticscholar.org
The development of radiolabeled analogs of this compound would be invaluable for preclinical and potentially clinical research, allowing for the quantitative assessment of its pharmacokinetic and pharmacodynamic properties in vivo.
| Isotope | Half-life (min) | Potential Labeling Position | Precursor Strategy |
| ¹⁸F | 109.8 | Pyridine Ring (e.g., position 5) | Nucleophilic substitution on a nitro or trimethylammonium precursor |
| ¹¹C | 20.4 | Ethyl group of the ureido moiety | Methylation of a des-ethyl urea precursor with [¹¹C]CH₃I |
Exploration of Biological Activities and Molecular Mechanisms of Action
In Vitro Assessment of Antimicrobial Potential
Investigation of Spectrum of Activity Against Relevant Bacterial Strains
No data is available.
Evaluation of Concentration-Dependent Antimicrobial Effects in Vitro
No data is available.
Studies on the Emergence of In Vitro Resistance Mechanisms
No data is available.
Characterization of Enzymatic Inhibition Properties
Screening Against Key Bacterial Enzymes (e.g., DNA Gyrase, Topoisomerase IV)
No data is available.
Kinetic Analysis of Enzyme Inhibition (e.g., IC50, Ki determination)
No data is available.
Cellular Target Engagement and Downstream Pathway Modulation
The biological effects of a compound are contingent upon its ability to engage with specific molecular targets within a cell and subsequently modulate downstream signaling pathways.
Identification of Specific Molecular Binding Partners
To date, specific molecular binding partners for 5-Bromo-2-(3-ethylureido)isonicotinamide have not been explicitly identified in publicly available literature. The identification of such partners is a critical step in understanding its mechanism of action. Techniques such as affinity chromatography, pull-down assays coupled with mass spectrometry, and thermal shift assays are commonly employed to discover the direct binding targets of a small molecule.
Based on structural similarities to known bioactive molecules, potential binding partners could include enzymes like kinases or other ATP-binding proteins. The ethylureido group, in particular, suggests the potential for specific hydrogen bonding interactions with a protein target.
Analysis of Cellular Responses (e.g., gene expression, protein synthesis)
Upon target engagement, a compound can trigger a cascade of cellular responses, including alterations in gene expression and protein synthesis. To understand the cellular effects of this compound, researchers would typically perform a series of in vitro experiments.
Table 1: Hypothetical Cellular Responses to this compound
| Cellular Process | Potential Effect | Method of Analysis |
| Gene Expression | Upregulation or downregulation of specific genes | Microarray, RNA-sequencing |
| Protein Synthesis | Increase or decrease in the levels of specific proteins | Western Blot, Mass Spectrometry |
| Cell Cycle Progression | Arrest at a specific phase of the cell cycle | Flow Cytometry |
| Apoptosis | Induction of programmed cell death | Annexin V staining, Caspase activity assays |
These analyses would provide a global view of the cellular pathways affected by the compound and offer insights into its potential therapeutic applications.
Mechanistic Elucidation of Observed Biological Effects
Elucidating the precise mechanism of action involves connecting the molecular binding event to the observed cellular and physiological outcomes. This process requires a multi-faceted approach, integrating data from various experimental techniques.
For example, if this compound were found to inhibit a specific kinase, the subsequent steps would involve:
Confirming Target Engagement in Cells: Using techniques like cellular thermal shift assays (CETSA) to verify that the compound binds to the target kinase in a cellular context.
Assessing Downstream Signaling: Measuring the phosphorylation status of known substrates of the target kinase to confirm that its activity is inhibited.
Phenotypic Rescue Experiments: Demonstrating that the observed cellular phenotype (e.g., cell death) can be rescued by expressing a drug-resistant mutant of the target kinase.
Through such a systematic investigation, a clear line of sight can be established from the initial molecular interaction to the ultimate biological effect, providing a comprehensive understanding of the compound's mechanism of action.
Advanced Research Methodologies and Computational Approaches
Computational Chemistry and Molecular Modeling
Computational techniques are instrumental in modern drug discovery, offering insights into the behavior of molecules like 5-Bromo-2-(3-ethylureido)isonicotinamide at a molecular level. These methods allow for the prediction of interactions with biological targets, optimization of binding affinity, and the rational design of more potent and selective analogs.
Ligand-Protein Docking Simulations for Binding Mode Prediction
Ligand-protein docking is a computational method used to predict the preferred orientation of a small molecule when bound to a larger target protein. For a compound such as this compound, docking simulations would be employed to understand its potential binding modes within the active site of a target receptor. These simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the stability of the ligand-protein complex. The insights gained from docking can guide the design of new derivatives with improved affinity and specificity.
Molecular Dynamics Simulations to Characterize Ligand-Target Interactions
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. For the this compound-protein complex, MD simulations could be performed to assess the stability of the predicted binding pose from docking studies. These simulations can reveal conformational changes in both the ligand and the protein upon binding and can help to identify stable interactions that are maintained throughout the simulation. This information is crucial for understanding the mechanism of action and for the rational design of next-generation compounds.
Quantitative Structure-Activity Relationship (QSAR) Model Development
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a series of analogs of this compound, a QSAR model could be developed to predict the activity of new, unsynthesized compounds. nih.govresearchgate.netnih.gov This is achieved by correlating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with the observed biological activity. A robust QSAR model can significantly reduce the number of compounds that need to be synthesized and tested, thereby accelerating the drug discovery process.
| Descriptor Type | Example Descriptors | Potential Impact on Activity |
| Electronic | Dipole moment, Partial charges | Influences electrostatic interactions with the target protein. |
| Steric | Molecular weight, Molecular volume | Affects the fit of the ligand within the binding pocket. |
| Hydrophobic | LogP | Governs the compound's solubility and ability to cross cell membranes. |
Chemical Biology Applications and Tool Development
Chemical biology utilizes chemical tools to study and manipulate biological systems. Compounds like this compound can be modified to create probes that help in understanding their cellular functions and identifying their biological targets.
Development of Fluorescent or Affinity-Based Probes for Cellular Localization
To visualize the cellular distribution of this compound, it could be chemically modified to incorporate a fluorescent tag. Such a fluorescent probe would allow for the direct observation of its localization within cells using microscopy techniques. Alternatively, an affinity-based probe could be synthesized by attaching a reactive group or a tag (like biotin) to the molecule. These probes can be used to isolate and identify the cellular binding partners of the compound.
Utility in Target Deconvolution Strategies
When the biological target of a bioactive compound is unknown, target deconvolution strategies are employed to identify it. Affinity-based probes derived from this compound can be instrumental in these efforts. By using the probe to "pull down" its binding partners from cell lysates, the target protein(s) can be identified using techniques like mass spectrometry. This is a critical step in understanding the compound's mechanism of action and for validating its therapeutic potential.
In Vitro Pharmacological Profiling
The in vitro pharmacological profiling of this compound provides crucial insights into its absorption, distribution, metabolism, and excretion (ADME) characteristics. These studies are fundamental in early drug discovery and development, offering a preliminary assessment of a compound's potential for success as a therapeutic agent.
Assessment of Metabolic Stability in Hepatic Microsomes
The metabolic stability of a drug candidate is a critical determinant of its oral bioavailability and half-life. This assessment is often conducted using liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes.
Detailed research findings on the metabolic stability of this compound in hepatic microsomes are not publicly available in the searched scientific literature. Typically, this assay involves incubating the compound with liver microsomes from various species (e.g., human, rat, mouse) in the presence of necessary cofactors like NADPH. The rate of disappearance of the parent compound over time is monitored, usually by LC-MS/MS. From this data, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated. These values help in predicting the in vivo hepatic clearance of the compound. A high intrinsic clearance generally suggests rapid metabolism and potentially low oral bioavailability.
| Parameter | Human Liver Microsomes | Rat Liver Microsomes | Mouse Liver Microsomes |
| In Vitro Half-life (t½, min) | Data not available | Data not available | Data not available |
| Intrinsic Clearance (CLint, µL/min/mg protein) | Data not available | Data not available | Data not available |
Table 1: Illustrative data table for metabolic stability of this compound in hepatic microsomes. No specific data is currently available in the public domain.
Evaluation of Plasma Protein Binding in Research Models
The extent to which a drug binds to plasma proteins, primarily albumin and alpha-1-acid glycoprotein, significantly influences its distribution and availability to target tissues. Only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion.
Specific data regarding the plasma protein binding of this compound in different research models has not been found in the available literature. This property is commonly determined using techniques such as equilibrium dialysis, ultrafiltration, or high-performance liquid chromatography (HPLC). The percentage of the compound bound to plasma proteins is a key output. High plasma protein binding can limit the free drug concentration, potentially affecting its efficacy and clearance.
| Research Model | Plasma Protein Binding (%) |
| Human Plasma | Data not available |
| Rat Plasma | Data not available |
| Mouse Plasma | Data not available |
Table 2: Illustrative data table for plasma protein binding of this compound. No specific data is currently available in the public domain.
Determination of In Vitro Membrane Permeability (e.g., PAMPA, Caco-2 models)
The ability of a drug to permeate biological membranes is a critical factor for its oral absorption. In vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell monolayer assay are widely used to predict intestinal permeability.
There is no publicly available information on the in vitro membrane permeability of this compound. The PAMPA model provides a high-throughput method to assess passive diffusion across an artificial lipid membrane. The Caco-2 assay utilizes a monolayer of human colon adenocarcinoma cells, which differentiate to form a polarized epithelium that mimics the intestinal barrier, allowing for the study of both passive and active transport mechanisms. The apparent permeability coefficient (Papp) is the standard metric derived from these assays, with higher values indicating better potential for oral absorption.
| Assay Model | Apparent Permeability (Papp, 10⁻⁶ cm/s) | Permeability Classification |
| PAMPA | Data not available | Data not available |
| Caco-2 (Apical to Basolateral) | Data not available | Data not available |
| Caco-2 (Basolateral to Apical) | Data not available | Data not available |
Table 3: Illustrative data table for in vitro membrane permeability of this compound. No specific data is currently available in the public domain.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 5-Bromo-2-(3-ethylureido)isonicotinamide to improve yield and purity?
- Methodological Answer : Multi-step synthesis protocols should prioritize protecting groups for sensitive functional groups (e.g., ureido moieties) and precise control of reaction conditions. For example, maintaining pH between 6.5–7.5 during coupling reactions and using anhydrous solvents at 60–80°C can minimize side products . Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) improves purity. Yield optimization may require iterative adjustment of stoichiometry (e.g., 1.2 equivalents of brominated intermediates) .
Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and urea linkage integrity.
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., calculated [M+H] = 329.05 g/mol).
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions (if crystalline) .
Q. How should researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–10) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC-UV at 254 nm. For thermally labile groups (e.g., ureido), storage at –20°C under nitrogen is advised .
Advanced Research Questions
Q. What strategies are effective for investigating the structure-activity relationship (SAR) of this compound derivatives?
- Methodological Answer :
Systematic Derivatization : Replace the ethyl group in the urea moiety with cyclopropylmethyl or trifluoromethyl groups to assess steric/electronic effects .
In Vitro Assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or SPR to quantify binding affinities.
Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to correlate substituent effects with predicted binding energies .
Q. How can researchers resolve contradictions in reported biological activities of related brominated isonicotinamides?
- Methodological Answer :
- Meta-Analysis : Cross-reference experimental conditions (e.g., cell lines, assay protocols) from disparate studies. For example, discrepancies in IC values may arise from differences in ATP concentrations in kinase assays .
- Dose-Response Validation : Replicate key studies under standardized conditions (e.g., NIH/3T3 cells vs. HEK293) to isolate compound-specific effects .
Q. What methodologies are suitable for elucidating the metabolic pathways of this compound in preclinical models?
- Methodological Answer :
- Radiolabeling : Synthesize a C-labeled analog (e.g., C at the ethylureido group) to track metabolites in rodent plasma and urine.
- LC-MS/MS Metabolite Profiling : Use Q-TOF systems to identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
Q. How can factorial design be applied to optimize reaction conditions for scaling up synthesis?
- Methodological Answer : Implement a 2 factorial design to evaluate variables:
- Factors : Temperature (60°C vs. 80°C), catalyst loading (5% vs. 10%), and reaction time (12h vs. 24h).
- Response Variables : Yield, purity, and byproduct formation.
- Statistical Analysis : Use ANOVA to identify significant interactions (e.g., temperature-catalyst synergy) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
